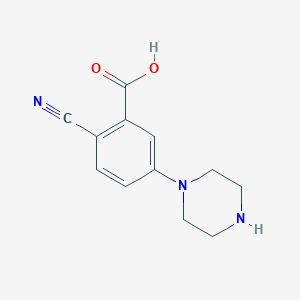
5-Piperazin-1-yl-2-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Piperazin-1-yl-2-cyanobenzoic acid is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a piperazine ring and a cyanobenzoic acid moiety, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
The synthesis of 5-Piperazin-1-yl-2-cyanobenzoic acid typically involves multi-step procedures. One common method includes the reaction of 2-cyanobenzoic acid with piperazine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Piperazin-1-yl-2-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
5-Piperazin-1-yl-2-cyanobenzoic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of biological pathways and interactions due to its structural properties.
Mecanismo De Acción
The mechanism of action of 5-Piperazin-1-yl-2-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, making it a potential candidate for antipsychotic drugs . The cyanobenzoic acid moiety may also contribute to its biological activity by interacting with enzymes or other proteins involved in metabolic pathways.
Comparación Con Compuestos Similares
5-Piperazin-1-yl-2-cyanobenzoic acid can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and is used in the synthesis of antipsychotic drugs.
5-(4-piperazin-1-yl)-2-aryloxazoles: These compounds have similar structural features and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific combination of the piperazine ring and cyanobenzoic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-cyano-5-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H13N3O2/c13-8-9-1-2-10(7-11(9)12(16)17)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2,(H,16,17) |
Clave InChI |
LZHCVDAIVVQLAF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


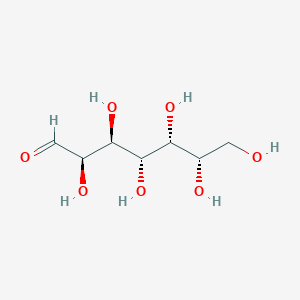
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)
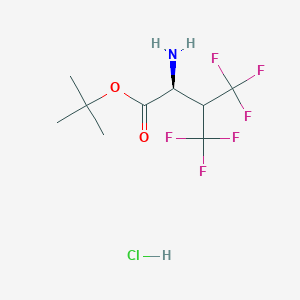

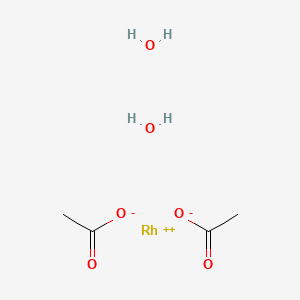
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)

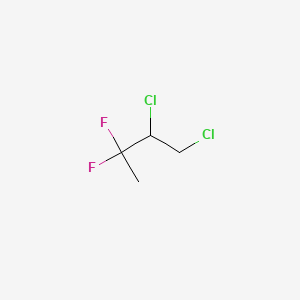

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

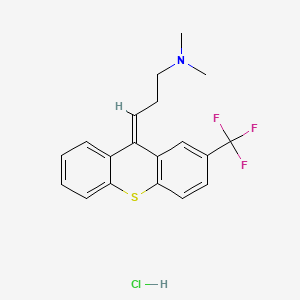
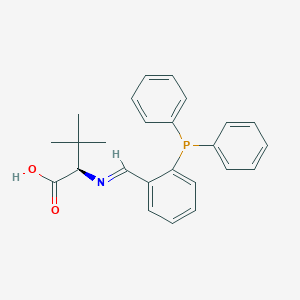
![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)
